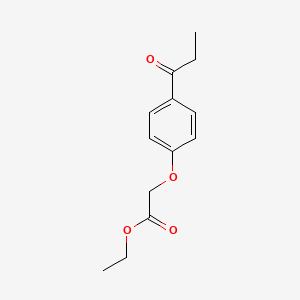

Ethyl 2-(4-propionylphenoxy)acetate

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 2-(4-propanoylphenoxy)acetate |

InChI |

InChI=1S/C13H16O4/c1-3-12(14)10-5-7-11(8-6-10)17-9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

HGVABXWMWFXRAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy)Acetate

- Molecular formula: C₁₀H₁₃NO₃

- Molecular weight : 195.22 g/mol

- Key features: Contains a para-aminophenoxy group (–NH₂) instead of propionyl.

- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group to an amine using Fe/NH₄Cl .

- Applications : Acts as a precursor for dual glucokinase (GK) activators, highlighting its utility in medicinal chemistry .

Ethyl 2-(4-Fluorophenoxy)Acetate

- Molecular formula : C₁₀H₁₁FO₃

- Molecular weight : 198.19 g/mol

- Key features : Fluorine substituent at the para position.

- Synthesis : Achieved in high yield (95.6%) via nucleophilic substitution, demonstrating efficient synthetic routes for halogenated derivatives .

- Comparison : The electron-withdrawing fluorine atom may increase stability against hydrolysis compared to the propionyl group.

Ethyl 2-(4-Chlorophenoxy)Acetoacetate

- Molecular formula : C₁₂H₁₃ClO₄

- Molecular weight : 272.68 g/mol

- Key features: Combines a chloro-substituted phenoxy group with an acetoacetate ester (–COCH₂COOEt).

- Applications : Used in the synthesis of herbicides and fungicides due to the reactive β-keto ester group .

- Comparison: The β-keto group introduces additional reactivity (e.g., keto-enol tautomerism), unlike the simpler propionyl substituent.

Ethyl 4-Methylphenoxyacetate

- Molecular formula : C₁₁H₁₄O₃

- Molecular weight : 194.23 g/mol

- Key features : Methyl substituent at the para position.

- Physicochemical properties : Specific gravity 1.075–1.083, refractive index 1.499–1.505, and acid value <1.0 .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-donating groups (e.g., –NH₂ in ethyl 2-(4-aminophenoxy)acetate) increase the electron density of the aromatic ring, enhancing electrophilic substitution reactivity.

- Electron-withdrawing groups (e.g., –F in ethyl 2-(4-fluorophenoxy)acetate) reduce ring reactivity but improve stability against oxidation .

- Bulky substituents (e.g., propionyl) may hinder crystal packing, as seen in related benzofuran derivatives stabilized by π-π interactions .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-propionylphenoxy)acetate, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions using phenolic precursors and acetic acid derivatives. Key steps include:

- Substitution : Reacting 4-propionylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) is used to track reaction progress and assess purity .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/petroleum ether) yields high-purity product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms functional groups (e.g., propionyl, ester). IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .

- Chromatography : GC-MS or HPLC quantifies purity and detects byproducts. For volatile derivatives, GC-MS with electron ionization (EI) provides fragmentation patterns .

- Elemental Analysis : CHNS/O analysis verifies empirical formula .

Q. What safety protocols are critical during handling and synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize acidic/basic residues before disposal.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. Key steps:

- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) at 298 K.

- Refinement : SHELXL integrates charge-flipping algorithms for phase determination. Disordered regions are modeled using PART instructions .

- Validation : Check R-factor convergence (R₁ < 0.05) and electron density residuals (Δρ < 0.5 eÅ⁻³) .

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .

- 2D Techniques : COSY identifies scalar couplings, while NOESY detects spatial proximities to confirm stereochemistry .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Functional Group Compatibility : Protect the ketone (e.g., acetal formation) during ester hydrolysis to avoid side reactions .

- Catalysis : Use Pd/C for selective hydrogenation of nitro groups without reducing the ester .

- β-Cyclodextrin Inclusion : Enhances solubility and bioavailability for in vitro assays. Characterize complexes via UV-vis spectroscopy and phase-solubility diagrams .

Q. How can thermal stability and decomposition pathways be analyzed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.

- DSC : Detect phase transitions (e.g., melting, crystallization).

- Pyrolysis-GC-MS : Identify volatile degradation products (e.g., CO₂, acetic acid) .

Data Analysis and Validation

Q. How are conflicting mass spectrometry (MS) and elemental analysis results reconciled?

- Methodological Answer :

- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl/Br splitting) and confirm molecular formula (e.g., [M+H]⁺ at m/z 265.1054 for C₁₃H₁₆O₄) .

- Cross-Validation : Compare HRMS with combustion analysis (e.g., %C deviation < 0.3%) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.